molecular formula C9H12N2O3 B2731653 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1384427-72-8

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B2731653
M. Wt: 196.206
InChI Key: WGJNOUNQHWSSIS-UHFFFAOYSA-N
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Description

The compound “5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is likely to be a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” would likely consist of a pyridazine ring substituted with ethyl groups at the 5 and 6 positions, a carboxylic acid group at the 4 position, and a ketone group at the 3 position .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study describes the one-pot synthesis of imidazolone derivatives from enaminones, demonstrating the versatility of these compounds in organic synthesis. This process involves Michael addition and cyclization steps, highlighting the potential of pyridazine derivatives in synthesizing heterocyclic compounds (Bezenšek et al., 2012).
  • Research into 3,4‐dihydro‐2‐methyl‐3‐oxo‐2H‐benzo‐1,4‐thiazine‐2‐carboxylic acids synthesis provides insights into the reactivity and potential applications of structurally related carboxylic acid derivatives in producing biologically active molecules (Cizej & Urleb, 1996).

Catalysis and Organic Synthesis

  • The development of novel nano organo solid acids with urea moiety for catalytic applications demonstrates the utility of nitrogen-containing heterocycles in facilitating organic reactions under mild and green conditions. This research underscores the importance of such compounds in sustainable chemistry practices (Zolfigol et al., 2015).

Biological Activity and Medicinal Chemistry

  • A study on the synthesis and in vitro biological activity of quinolone-3-carboxylic acids derivatives , including dihydropyridazine variants, explores their potential as therapeutic agents. This highlights the interest in pyridazine derivatives for developing new drugs with specific biological activities (Ziegler et al., 1988).

Future Directions

The future directions for research on “5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” and similar compounds could include exploring their potential biological activities and developing new synthesis methods .

properties

IUPAC Name

3,4-diethyl-6-oxo-1H-pyridazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-5-6(4-2)10-11-8(12)7(5)9(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJNOUNQHWSSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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